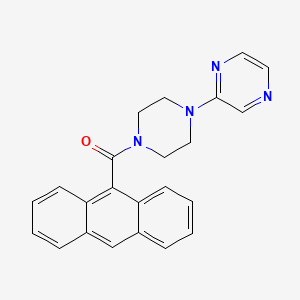
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a pyrazinyl group
Méthodes De Préparation
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 9-anthracenylcarbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyrazine under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- involves its interaction with specific molecular targets. The anthracenylcarbonyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is unique due to the presence of both the piperazine and pyrazinyl groups, which confer distinct reactivity and potential applications.
Propriétés
Numéro CAS |
647854-37-3 |
|---|---|
Formule moléculaire |
C23H20N4O |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
anthracen-9-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H20N4O/c28-23(27-13-11-26(12-14-27)21-16-24-9-10-25-21)22-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)22/h1-10,15-16H,11-14H2 |
Clé InChI |
LDUYCJLBCSAEIW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















